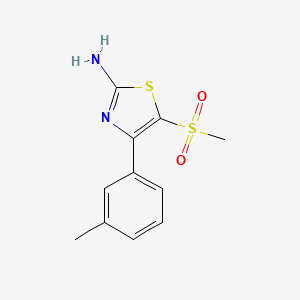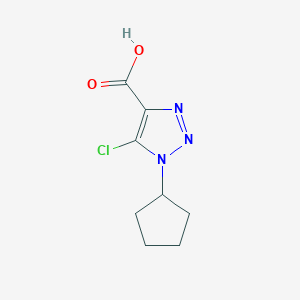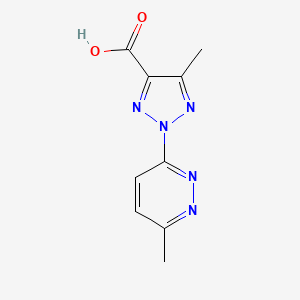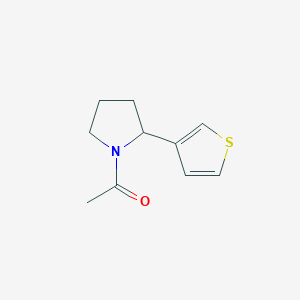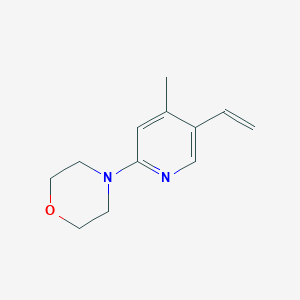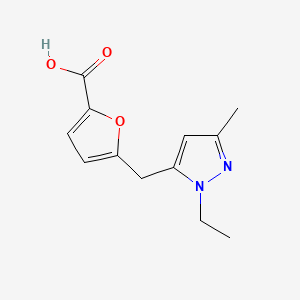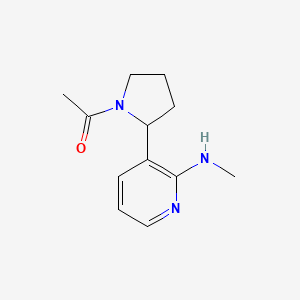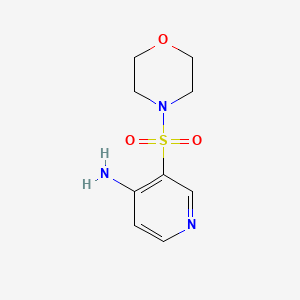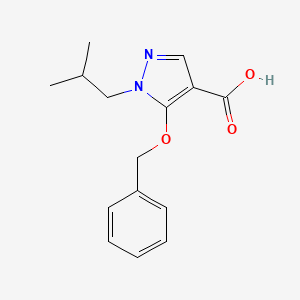
5-(Benzyloxy)-1-isobutyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-1-isobutyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a benzyloxy group at the 5-position, an isobutyl group at the 1-position, and a carboxylic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1-isobutyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzyloxy and isobutyl groups. The carboxylic acid group is usually introduced through oxidation reactions.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions using benzyl chloride and a suitable base.
Introduction of Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl bromide and a strong base.
Oxidation to Carboxylic Acid: The final step involves the oxidation of the corresponding aldehyde or alcohol to the carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases for Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted pyrazoles.
Applications De Recherche Scientifique
5-(Benzyloxy)-1-isobutyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-1-isobutyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzyloxy group can enhance its binding affinity to certain targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of an isobutyl group.
5-(Benzyloxy)-1-ethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with an ethyl group instead of an isobutyl group.
5-(Benzyloxy)-1-propyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
The uniqueness of 5-(Benzyloxy)-1-isobutyl-1H-pyrazole-4-carboxylic acid lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The isobutyl group provides steric hindrance, which can affect its interaction with molecular targets, while the benzyloxy group can enhance its lipophilicity and membrane permeability.
Propriétés
Formule moléculaire |
C15H18N2O3 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-5-phenylmethoxypyrazole-4-carboxylic acid |
InChI |
InChI=1S/C15H18N2O3/c1-11(2)9-17-14(13(8-16-17)15(18)19)20-10-12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3,(H,18,19) |
Clé InChI |
SOCIWDZESXXGTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C(=C(C=N1)C(=O)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


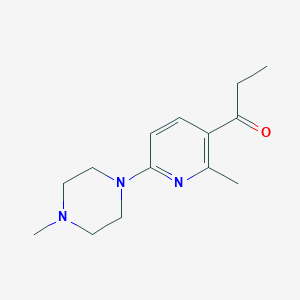
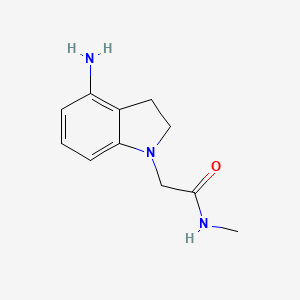
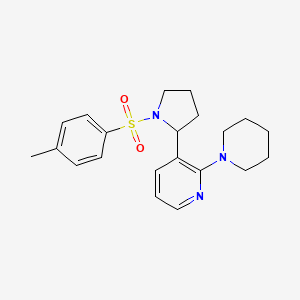
![5-(Hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B11800770.png)
